Lipophilicity Comparison Among 6-Position Piperazine Variants
The target compound possesses a computed XLogP3 of 3.5, which positions it in the moderate lipophilicity range suitable for both cellular permeability and aqueous solubility [1]. In contrast, the 2-methyl-substituted pyrimidine analog (CAS 2548975-53-5) carries a higher molecular weight (376.5 g·mol⁻¹ vs. 362.5 g·mol⁻¹) and an additional methyl group that is expected to increase logP by approximately 0.5 log units, potentially reducing solubility and altering protein binding [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2548975-53-5): estimated XLogP3 ≈ 4.0 (inference based on additional methyl group, no direct measurement available) |
| Quantified Difference | ≈ 0.5 log unit lower lipophilicity for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP/logD data available for either compound. |
Why This Matters
Lower lipophilicity within the same chemotype series can translate to improved aqueous solubility and reduced non-specific protein binding, factors that directly affect hit confirmation rates in biochemical and cell-based screens.
- [1] PubChem. Compound Summary for CID 154830201. Accessed April 2026. View Source
